molecular formula C12H21NO5 B13050668 (R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid

(R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid

Cat. No.: B13050668
M. Wt: 259.30 g/mol
InChI Key: PNHILSYMESMDIU-SECBINFHSA-N
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Description

(R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid is a chiral compound featuring a morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a propanoic acid side chain at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group protects amines during multi-step reactions. Its stereochemistry (R-configuration) and functional groups make it valuable for synthesizing enantioselective molecules, such as kinase inhibitors or protease-targeting drugs .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

3-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]propanoic acid

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-8-9(13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1

InChI Key

PNHILSYMESMDIU-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1CCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CCC(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Chiral amino alcohols or amino acids serve as precursors for morpholine ring synthesis.
  • Protected amino acids or amino alcohols with Boc groups are commonly used to facilitate selective reactions.
  • Propanoic acid or its derivatives (e.g., esters) are introduced via nucleophilic substitution or ring-opening reactions.

Typical Synthetic Routes

Route A: Cyclization of Chiral Amino Alcohols

  • Synthesis of chiral amino alcohol intermediate : Starting from commercially available chiral amino acids or amino alcohols, the morpholine ring is formed by intramolecular cyclization. This often involves the reaction of an amino alcohol with a suitable electrophile such as a haloalkyl acid derivative.

  • Boc protection : The free amine group on the morpholine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine) to yield the Boc-protected morpholine.

  • Introduction of the propanoic acid side chain : The side chain is either retained from the starting amino acid or introduced via alkylation or nucleophilic substitution on the morpholine ring.

Route B: Reductive Amination and Subsequent Functionalization

  • Reductive amination of a ketone intermediate with an amine bearing a Boc group to form the morpholine ring with stereochemical control.

  • Oxidation or hydrolysis to convert side chains into the propanoic acid functionality.

  • Purification by crystallization or chromatography to isolate the (R)-enantiomer with high purity (>95%).

Research Findings and Data

Purity and Characterization

  • The compound is typically obtained with a purity of approximately 95%, as confirmed by HPLC and NMR analysis.
  • Molecular formula: C12H21NO5; Molecular weight: 259.3 g/mol.
  • Optical rotation data and chiral HPLC confirm the (R)-configuration of the product.

Analytical Data Summary

Parameter Data
Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
Purity 95% (HPLC)
Optical Rotation [α]25D +24.3 (c 0.53, MeOH)
NMR (1H, 400 MHz, d4-MeOH) δ 4.91 (dd, J=6.8,1.6 Hz, 1H), 4.85 (dd, J=9.5,6.8 Hz, 1H), 4.76 (dd, J=9.5,1.6 Hz), 1.52 (s, 9H)
HRMS (ESI) m/z 290.0310 [M+Na]+ (calcd and found)

Process Conditions

  • Reactions are typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.
  • Boc protection is performed at 0 °C to room temperature using standard carbamate formation protocols.
  • Purification often involves extraction with ethyl acetate and acid-base workup to isolate the free acid form.

Summary Table of Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Cyclization Chiral amino alcohol + haloalkyl acid Formation of morpholine ring with (R)-configuration
Boc Protection Di-tert-butyl dicarbonate, triethylamine, 0 °C to RT Boc-protected amine, stabilizes intermediate
Side Chain Introduction Halo-propanoic acid derivative, base Propanoic acid side chain introduced
Purification Extraction, chromatography Product purity >95%, optical purity confirmed
Atmosphere Argon or nitrogen Prevents oxidation/moisture interference

Additional Notes

  • The stereoselectivity of the morpholine ring formation is critical and often controlled by the choice of starting chiral amino alcohol or amino acid.
  • The Boc protecting group is essential for preventing side reactions during subsequent functionalization steps.
  • Reaction monitoring by NMR and chiral HPLC is standard to ensure enantiomeric purity.
  • Safety considerations include handling of reactive reagents under inert atmosphere and temperature control during Boc protection.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the tert-butoxycarbonyl group, allowing for further functionalization.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modifications. The morpholine ring may interact with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with structurally related molecules, focusing on substitutions, stereochemistry, and functional groups.

Table 1: Structural and Molecular Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
(R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid Morpholine ring, Boc group, propanoic acid C12H21NO5* ~275.30 (estimated) Intermediate for chiral drugs, kinase inhibitors
(R)-3-(tert-Butoxycarbonylamino)-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS 501015-19-6) Trifluoromethylphenyl group, Boc-protected amine C15H18F3NO4 333.30 Intermediate in peptidomimetics, antiviral agents
(S)-3-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)propanoic acid (CAS 1240589-37-0) Piperazine ring, isobutyl group, Boc group C16H30N2O4 314.42 Protease inhibitor synthesis
(R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS 132696-45-8) Methyl branch, Boc-protected amine C9H17NO4 203.24 Peptide backbone modification
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid (CAS 136992-21-7) Piperidine ring, Boc group C13H23NO4 257.33 CNS drug intermediates

Biological Activity

(R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid, also known as B91044, is a compound with a molecular formula of C12H21NO5 and a molecular weight of approximately 259.30 g/mol. It is characterized by the presence of a morpholine ring and a tert-butoxycarbonyl group, which contribute to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

The biological activity of (R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor in specific enzymatic pathways, particularly those involved in cancer cell proliferation and survival.

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that play critical roles in cancer progression. For instance, it may interact with proteins involved in mitotic spindle formation, thereby affecting cell division in cancerous cells .
  • Cellular Impact : In vitro assays have demonstrated that treatment with this compound can lead to increased multipolarity in mitotic spindles, particularly in centrosome-amplified DLD1 human colon cancer cell lines. This suggests a disruption in normal cell division processes, which could be leveraged for therapeutic purposes .

Research Findings

Recent studies have evaluated the compound's efficacy through various experimental setups:

  • High-Throughput Screening : Initial screenings identified (R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid as a promising candidate for further development due to its inhibitory effects on specific cancer-related pathways .
  • Dose-Response Relationships : A detailed analysis revealed that the compound exhibits a dose-dependent response in inhibiting cell proliferation, with effective concentrations observed in the micromolar range. For example, significant inhibitory activity was noted at concentrations around 15 μM in specific assays .

Case Study 1: In Vitro Cancer Cell Studies

A series of experiments were conducted using DLD1 colon cancer cells to assess the biological effects of (R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid.

TreatmentCell LineConcentration (μM)Effect on Multipolarity (%)
Control4N DLD1-10
Compound4NCA DLD11521

The results indicated that while the control group exhibited normal spindle formation, treatment with the compound significantly increased multipolarity in centrosome-amplified cells, suggesting its potential as an anticancer agent .

Case Study 2: Pharmacokinetics and Stability

Pharmacokinetic studies revealed that (R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid has a half-life of approximately 215 minutes in BALB/c mouse plasma. This stability is crucial for its potential therapeutic applications as it indicates the compound's ability to maintain effective concentrations over time .

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